molecular formula C15H17N3O2S B5720654 N-(3,5-dimethoxyphenyl)-N'-(3-pyridinylmethyl)thiourea

N-(3,5-dimethoxyphenyl)-N'-(3-pyridinylmethyl)thiourea

Cat. No. B5720654
M. Wt: 303.4 g/mol
InChI Key: KJFCBYCDSDQCHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethoxyphenyl)-N'-(3-pyridinylmethyl)thiourea, also known as DMPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPT is a thiourea derivative that is synthesized through a multi-step process and has been found to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-N'-(3-pyridinylmethyl)thiourea is not fully understood, but it is believed to act through various pathways. This compound has been found to increase the expression of growth hormone-releasing hormone (GHRH) in the hypothalamus, which in turn stimulates the release of growth hormone (GH) from the pituitary gland. This compound has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. In livestock species, this compound has been found to improve growth performance, feed efficiency, and nutrient digestibility. This compound has also been found to increase the expression of genes involved in lipid metabolism and energy homeostasis.
In the field of medicine, this compound has been found to exhibit anti-inflammatory and analgesic effects, and has been investigated for its potential as a treatment for various inflammatory diseases. This compound has also been found to exhibit anti-tumor activity and has been investigated for its potential as a treatment for cancer.

Advantages and Limitations for Lab Experiments

N-(3,5-dimethoxyphenyl)-N'-(3-pyridinylmethyl)thiourea has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. This compound is also stable and can be stored for long periods of time. However, this compound has some limitations for lab experiments. It is relatively expensive compared to other chemicals and requires careful handling due to its toxicity.

Future Directions

There are several future directions for the study of N-(3,5-dimethoxyphenyl)-N'-(3-pyridinylmethyl)thiourea. In the field of agriculture, further research is needed to determine the optimal dosage and duration of this compound supplementation for different livestock species. In the field of medicine, further research is needed to determine the potential of this compound as a treatment for various inflammatory diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential side effects and safety concerns.

Synthesis Methods

N-(3,5-dimethoxyphenyl)-N'-(3-pyridinylmethyl)thiourea is synthesized through a multi-step process that involves the reaction of 3,5-dimethoxybenzaldehyde with ammonium thiocyanate to form 3,5-dimethoxyphenylthiocyanate. This compound is then reacted with 3-pyridinemethylamine to form this compound. The synthesis of this compound has been optimized to improve yield and purity, and various methods have been developed to synthesize this compound using different starting materials.

Scientific Research Applications

N-(3,5-dimethoxyphenyl)-N'-(3-pyridinylmethyl)thiourea has been extensively studied for its potential applications in various fields. In the field of agriculture, this compound has been found to improve the growth performance and feed efficiency of various livestock species, including pigs, chickens, and fish. This compound has also been investigated for its potential as an attractant for aquatic animals, such as shrimp and fish.
In the field of medicine, this compound has been found to exhibit anti-inflammatory and analgesic effects, and has been investigated for its potential as a treatment for various inflammatory diseases, such as arthritis and colitis. This compound has also been found to exhibit anti-tumor activity and has been investigated for its potential as a treatment for cancer.

properties

IUPAC Name

1-(3,5-dimethoxyphenyl)-3-(pyridin-3-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c1-19-13-6-12(7-14(8-13)20-2)18-15(21)17-10-11-4-3-5-16-9-11/h3-9H,10H2,1-2H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJFCBYCDSDQCHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=S)NCC2=CN=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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